molecular formula C24H24N2O4S B2586314 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropylbenzenesulfonamide CAS No. 921899-17-4

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropylbenzenesulfonamide

Cat. No. B2586314
CAS RN: 921899-17-4
M. Wt: 436.53
InChI Key: YVAVCJQIISSZRN-UHFFFAOYSA-N
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Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H24N2O4S and its molecular weight is 436.53. The purity is usually 95%.
BenchChem offers high-quality N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalytic Enantioselective Reactions : A study demonstrated the use of cyclic dibenzo[b,f][1,4]oxazepines in a catalytic enantioselective aza-Reformatsky reaction. This process led to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives with high yields and enantioselectivities. Such reactions are crucial for developing asymmetric synthetic methods in organic chemistry (Munck et al., 2017).

  • Facile Construction of Rare Heterocyclic Systems : Another study focused on the construction of dibenzo[b,f][1,4]oxazepines via a tandem aromatic nucleophilic substitution. This process is significant for the synthesis of pyrazolo-fused dibenzo[b,f][1,4]oxazepines, which are rare heterocyclic systems (Sapegin et al., 2012).

  • Synthesis of Diversified Benzo-fused N-heterocycles : Research has also been conducted on the efficient synthesis of novel benzo-fused N-heterocycles, including N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones. These compounds are synthesized using a biomass-derived method, highlighting the integration of sustainable practices in chemical synthesis (Zhang et al., 2015).

  • Asymmetric Alkynylation of Cyclic Imines : A study presented a method for asymmetric alkynylation of cyclic imine dibenzo[b,f][1,4]oxazepines. This method is essential for producing optically active derivatives containing a carbon-carbon triple bond, which are valuable in medicinal chemistry (Ren et al., 2014).

  • Photophysical Properties of Oxazepines : Research has also been done on the synthesis and photophysical properties of dibenzo[b,f][1,4]oxazepines. Understanding their photophysical properties can be crucial for applications in materials science and photodynamic therapy (Petrovskii et al., 2017).

properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-15(2)17-6-9-19(10-7-17)31(28,29)25-18-8-12-22-20(14-18)24(27)26(4)21-13-16(3)5-11-23(21)30-22/h5-15,25H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAVCJQIISSZRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C(C)C)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropylbenzenesulfonamide

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